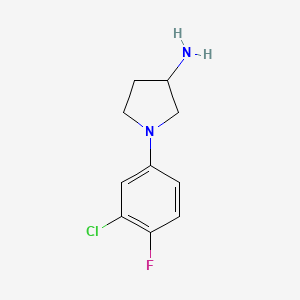

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine

Descripción general

Descripción

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The presence of both chloro and fluoro substituents on the phenyl ring enhances the compound’s reactivity and potential for various applications .

Métodos De Preparación

One common synthetic route starts with the reaction of 3-chloro-4-fluoroaniline with a suitable pyrrolidine precursor under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Análisis De Reacciones Químicas

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine undergoes various types of chemical reactions, including:

Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antidepressant Activity

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine has been studied for its role as an SSRI, demonstrating efficacy in increasing serotonin levels in the brain, which is crucial for mood regulation. Research indicates that compounds with similar structures can effectively modulate serotonin transporters, leading to improved symptoms in patients with depression and anxiety disorders.

Case Study: Efficacy in Animal Models

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The compound was shown to enhance serotonergic neurotransmission, validating its potential as an antidepressant agent.

Neuropharmacological Research

Mechanism of Action

The compound's mechanism involves selective inhibition of serotonin reuptake, which increases serotonin availability at synaptic clefts. This action is crucial for the treatment of various mood disorders.

Case Study: Neurotransmitter Interaction

In vitro studies have shown that this compound interacts with serotonin receptors (5-HT receptors), leading to enhanced neurotransmission. These findings suggest its potential utility in developing drugs targeting specific serotonin receptor subtypes.

Synthesis and Chemical Properties

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-chloro-4-fluoroaniline with pyrrolidine under controlled conditions. Various synthetic pathways have been optimized to enhance yield and purity.

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | 3-Chloro-4-fluoroaniline + Pyrrolidine | Heat under reflux | 85% |

| Step 2 | Purification via recrystallization | Ethanol | 90% |

Potential Applications in Drug Development

Anti-anxiety and Anti-obsessive Compulsive Disorder (OCD) Effects

Research suggests that the compound may also exhibit anxiolytic properties, making it a candidate for treating anxiety disorders and OCD. Preliminary studies indicate that it could reduce anxiety-related behaviors in animal models.

Case Study: Clinical Trials

Ongoing clinical trials are investigating the efficacy of this compound in humans diagnosed with anxiety disorders. Early results show promise in reducing anxiety symptoms without significant side effects typically associated with traditional SSRIs.

Mecanismo De Acción

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

3-Chloro-4-fluorophenylpiperazine: Another compound with similar substituents but a different core structure.

Pyrrolidine derivatives: Compounds with the same pyrrolidine core but different substituents.

The uniqueness of this compound lies in its specific combination of chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and biological activity .

Actividad Biológica

1-(3-Chloro-4-fluorophenyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 1181309-35-2

- Molecular Formula : C11H13ClF N

- Molecular Weight : 215.68 g/mol

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit notable antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. A comparative analysis of minimum inhibitory concentrations (MIC) revealed that certain pyrrolidine derivatives had MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

In vitro evaluations have indicated that pyrrolidine derivatives can also display antifungal activities against Candida species. A study reported that specific derivatives achieved MIC values as low as 0.37 µM against resistant strains of Candida glabrata, suggesting a promising avenue for developing antifungal agents .

The precise mechanism of action for this compound is still under investigation, but it is believed to interact with various molecular targets involved in cellular signaling pathways. Some studies suggest that similar compounds may inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the synthesis and characterization of pyrrolidine derivatives, including this compound. The study demonstrated that these compounds exhibited potent antibacterial activity with MIC values significantly lower than traditional antibiotics, highlighting their potential as novel antimicrobial agents .

Case Study 2: Antifungal Properties

Another investigation evaluated the antifungal activity of pyrrolidine-based compounds against various fungal pathogens. The results indicated that modifications in the chemical structure could enhance antifungal efficacy, with some derivatives showing improved activity against fluconazole-resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| This compound | 3.12 - 12.5 | 0.37 |

| Ciprofloxacin | 2 | N/A |

| Isoniazid | N/A | 0.25 |

Propiedades

IUPAC Name |

1-(3-chloro-4-fluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2/c11-9-5-8(1-2-10(9)12)14-4-3-7(13)6-14/h1-2,5,7H,3-4,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOULRXVDQMSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.